molecular formula C9H15N5 B1665747 Alvameline CAS No. 120241-31-8

Alvameline

カタログ番号 B1665747
CAS番号: 120241-31-8
分子量: 193.25 g/mol
InChIキー: RNMOMKCRCIRYCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alvameline (also known as Lu 25-109) is a M1 receptor agonist and M2/M3 receptor antagonist . It was under investigation for the treatment of Alzheimer’s disease, but it produced poor results in clinical trials and was subsequently discontinued .


Molecular Structure Analysis

Alvameline has a molecular formula of C9H15N5 and an average mass of 193.249 Da . Its structure includes a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

Alvameline is a white to beige powder that is soluble in water . Its molar mass is 193.25 g/mol .

科学的研究の応用

1. Allergic Airway Disease Treatment

Alvameline has been studied for its potential in treating allergic airway diseases. In a study by Secor et al. (2005), it was demonstrated that Alvameline could reduce airway hyperresponsiveness and inflammation in an ovalbumin-induced murine model of allergic airway disease. The treatment resulted in a significant reduction in bronchoalveolar lavage leukocytes, eosinophils, CD4+ and CD8+ T lymphocytes, and IL-13 levels (Secor et al., 2005).

2. Cancer Treatment Enhancement

Alvameline has been investigated for its role in enhancing the effects of cancer treatments. Smyth et al. (1987) found that N-acetyl Alvameline, when conjugated to monoclonal antibodies, restored the cytotoxic effect of melphalan (MEL) with specificity, allowing it to act only on cells binding the antibody. This approach could potentially reduce nonspecific toxicity associated with chemotherapy (Smyth et al., 1987).

3. Asthma Management

Studies have also focused on the use of Alvameline in the management of asthma. Secor et al. (2012) examined the ability of Alvameline to reduce inflammation in an ovalbumin-induced murine model of established asthma. The results indicated significant anti-inflammatory activity, suggesting potential application in managing allergic asthma (Secor et al., 2012).

4. Inflammatory Disease Treatment

The anti-inflammatory properties of Alvameline make it a candidate for treating various inflammatory diseases. A study by Secor et al. (2007) demonstrated the therapeutic efficacy of oral Alvameline treatment in reducing inflammation in an acute allergic airway disease murine model (Secor et al., 2007).

5. Potential in Neurological Disorders

Alvameline may have potential applications in neurological disorders. A study by Carvalho et al. (2014) explored the effects of agomelatine, a drug structurally similar to Alvameline, in mdx dystrophic mice, revealing its potential in increasing muscle strength and reducing the expression of inflammatory cytokines. This suggests possible implications for muscular dystrophy treatment (Carvalho et al., 2014)

Safety And Hazards

The safety data sheet for Alvameline tartrate indicates that it is harmful if swallowed . In case of accidental ingestion, it is advised to rinse the mouth and seek immediate medical attention . It is also recommended to avoid dust formation and inhalation of the dust .

特性

IUPAC Name

5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h5H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMOMKCRCIRYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152748
Record name Alvameline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alvameline

CAS RN

120241-31-8
Record name Alvameline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120241-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvameline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120241318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvameline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVAMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFD7B36M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Allenyl-5-(1,2,5,6-tetrahydro-3-pyridyl)-2H-tetrazole; 2-Methyl-4-(1-methyl-1,2,5,6-tetrahydro-3-pyridyl)-1,2,3-triazole;
Name
2-Allenyl-5-(1,2,5,6-tetrahydro-3-pyridyl)-2H-tetrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-Methyl-4-(1-methyl-1,2,5,6-tetrahydro-3-pyridyl)-1,2,3-triazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvameline
Reactant of Route 2
Reactant of Route 2
Alvameline
Reactant of Route 3
Reactant of Route 3
Alvameline
Reactant of Route 4
Alvameline
Reactant of Route 5
Alvameline
Reactant of Route 6
Alvameline

Citations

For This Compound
91
Citations
G Cruciani, A Valeri, L Goracci… - Journal of medicinal …, 2014 - ACS Publications
… The same situation arises in small molecules, such as arecoline (5) and alvameline (6), with the latter developed as a bioisoster of the former muscarinic cholinergic compound (Figure 2…
Number of citations: 39 pubs.acs.org
RM Eglen, A Choppin, MP Dillon, S Hegde - Current opinion in chemical …, 1999 - Elsevier
Over the past year, the introduction of novel ligands has accelerated the classification of muscarinic receptor subtypes and has led to a better understanding of their physiological role. …
Number of citations: 158 www.sciencedirect.com
C Duyckaerts, I Litvan - Dementias, 2008 - books.google.com
Cholinesterase inhibitors (AChE-I) have been the first drugs approved for the symptomatic therapy of Alzheimer’s disease. Since the demonstration of a reduction in choline acetyl …
Number of citations: 0 books.google.com
G Goode-Romero, L Dominguez… - Journal of Chemical …, 2021 - ACS Publications
… Amid the partial agonists, alvameline and milameline have cognition-enhancing effects, but clinical trials were discontinued. Sabcomeline and xanomeline are experimental, selective …
Number of citations: 1 pubs.acs.org
S Bdioui, J Verdi, N Pierre, E Trinquet, T Roux… - Molecular …, 2018 - ASPET
This paper discusses the process of determining the activity of candidate molecules targeting Gq-protein activation through G-protein-coupled receptors for possible therapeutic …
Number of citations: 21 molpharm.aspetjournals.org
RM Eglen - Autonomic and Autacoid Pharmacology, 2006 - Wiley Online Library
Muscarinic M 1 –M 5 receptors mediate the metabotropic actions of acetylcholine in the nervous system. A growing body of data indicate they also mediate autocrine functions of the …
Number of citations: 399 onlinelibrary.wiley.com
RM Eglen - Muscarinic receptors, 2012 - Springer
… are seen with the muscarinic M 1 agonists, alvameline, milameline, sabcomeline, RS 86 (2-ethyl-8… Additional compounds, including alvameline, sabcomeline and xanomeline or several …
Number of citations: 121 link.springer.com
RM Eglen - Progress in medicinal chemistry, 2005 - Elsevier
… Similar observations in Alzheimer's disease patients are seen with the muscarinic M 1 agonists, alvameline (8), milameline (9), sabcomeline (10), RS 86 (11), talsaclidine (12) and …
Number of citations: 272 www.sciencedirect.com
AM Tata - Recent Patents on CNS Drug Discovery …, 2008 - ingentaconnect.com
… However ligands such as the M1 agonists alvameline and xanomeline (US5980933)Table 3 have been evaluated in clinical trials for neurological diseases [45,46]. … Alvameline …
Number of citations: 44 www.ingentaconnect.com
CT Sadashiva, JNNS Chandra, CV Kavitha… - European journal of …, 2009 - Elsevier
Earlier we have reported the effect of arecoline thiazolidinone and morpholino arecoline analogues as muscarinic receptor 1 agonist in Alzheimer's dementia models. To elucidate …
Number of citations: 66 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。